molecular formula C8H7FO2 B074785 4'-Fluoro-2'-hydroxyacetophenone CAS No. 1481-27-2

4'-Fluoro-2'-hydroxyacetophenone

Cat. No. B074785
CAS RN: 1481-27-2
M. Wt: 154.14 g/mol
InChI Key: HLTBTUXAMVOKIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

4'-Fluoro-2'-hydroxyacetophenone can be synthesized through various chemical pathways. A notable method involves the aldol condensation of 4'-fluoro-2'-hydroxyacetophenone with appropriately substituted aldehydes, followed by cyclization with hydrazine hydrate to produce novel 4′-fluoro-2′-hydroxychalcone derivatives. These derivatives have been evaluated for their antioxidant, anti-inflammatory, and analgesic activities, showcasing the versatility of 4'-Fluoro-2'-hydroxyacetophenone as a precursor for pharmacologically active compounds (Abdellatif, Elshemy, Salama, & Omar, 2015).

Molecular Structure Analysis

The molecular structure of 4'-Fluoro-2'-hydroxyacetophenone has been analyzed through various spectroscopic methods. Detailed studies on compounds similar in structure, such as 2-hydroxy-4-methoxyacetophenone, have utilized DFT/B3LYP methods with comprehensive basis sets to optimize the stable geometry and determine structural parameters, vibrational frequencies, and thermodynamic properties. These analyses help in understanding the effects of substituents on the benzene ring vibrational frequencies and provide insights into the electronic structure of the molecule (Arjunan, Devi, Subbalakshmi, Rani, & Mohan, 2014).

Scientific Research Applications

  • Biological Baeyer–Villiger Oxidation of Acetophenones :

    • 4'-Fluoroacetophenone and 4'-fluoro-2'-hydroxyacetophenone were converted to 4-fluorophenol and 4-fluorocatechol, respectively, without accumulating 4'-fluorophenyl acetates, in whole cells of Pseudomonas fluorescens ACB or with purified 4'-hydroxyacetophenone monooxygenase (HAPMO).
    • This process serves as a method to evaluate the biological conversion of ring-substituted acetophenones to phenyl acetates, which are valuable synthons for producing industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
  • Synthesis of Chalcone Derivatives for Biomedical Applications :

    • Novel 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives were synthesized and evaluated for antioxidant, anti-inflammatory, cyclooxygenase inhibition selectivity, and analgesic activities.
    • These compounds showed significant biological activities, highlighting their potential in medical applications (Abdellatif, Elshemy, Salama, & Omar, 2015).
  • Catalytic Applications in Enantioselective Synthesis :

    • 4-Hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB was tested as a catalyst in sulfoxidation reactions, showing excellent enantioselectivities in the synthesis of chiral phenyl and benzyl sulfoxides.
    • This demonstrates the biocatalytic potential of HAPMO in the synthesis of optically active compounds (Gonzalo, Pazmiño, Ottolina, Fraaije, & Carrea, 2006).

Safety And Hazards

When handling 4’-Fluoro-2’-hydroxyacetophenone, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

4’-Fluoro-2’-hydroxyacetophenone may be used in the preparation of series of 4’-fluoro-2’-hydroxychalcones, via aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate . It has also been used recently in the preparation of medicinally active benzo[b]furans and thiophenes .

properties

IUPAC Name

1-(4-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTBTUXAMVOKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371992
Record name 4'-Fluoro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-2'-hydroxyacetophenone

CAS RN

1481-27-2
Record name 1-(4-Fluoro-2-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1481-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
KRA Abdellatif, HAH Elshemy, SA Salama… - Journal of enzyme …, 2015 - Taylor & Francis
… It was synthesized via aldol condensation of 4′-fluoro-2′-hydroxyacetophenone with appropriately substituted aldehydes followed by cyclization with hydrazine hydrate. All the …
Number of citations: 34 www.tandfonline.com
MJH Moonen, I Rietjens, WJH van Berkel - Journal of Industrial …, 2001 - Springer
… fluorescens ACB converted 4′-fluoroacetophenone to 4-fluorophenol and 4′-fluoro-2′-hydroxyacetophenone to 4-fluorocatechol without the accumulation of 4′-fluorophenyl …
Number of citations: 17 link.springer.com
H Ali, NA Khamis, BM Yamin - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
… The condensation reaction of 4-nitrobenzhydrazide with 4-fluoro-2-hydroxyacetophenone … (0.30 g, 1.7 mmol) was refluxed with 4-fluoro-2-hydroxyacetophenone (0.26 g, 1.7 mmol) for 2 …
Number of citations: 5 scripts.iucr.org
MJH Moonen - 2005 - search.proquest.com
… fluorescens ACB converted 4'-fluoroacetophenone to 4-fluorophenol and 4'-fluoro-2'-hydroxyacetophenone to 4-fluorocatechol without the accumulation of 4'-fluorophenyl acetates. In …
Number of citations: 1 search.proquest.com
KL Amole, IA Bello, AO Oyewale - Chemistry Africa, 2019 - Springer
… (E)-3-(4′-diethylaminophenyl)-1-(4-Fluoro-2-hydroxylphenyl)prop-2-en-1-one(8) were synthesized by a modified Claisen-Schmidt condensation of 4-fluoro-2-hydroxyacetophenone …
Number of citations: 25 link.springer.com
MR Rizal, SW Ng - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
… 4′-Fluoro-2′-hydroxyacetophenone … 70% Probability thermal ellipsoid plot of 4′-fluoro-2′-hydroxyacetophenone. Hydrogen atoms are drawn as spheres of …
Number of citations: 3 scripts.iucr.org
XB Zhang, Q Lu, WM Xu - Organic Preparations and Procedures …, 2009 - Taylor & Francis
… ,4 -difluoroacetophenone (HPLC > 96%), and acidified with 100 mL of 4M hydrochloric acid followed by steam distillation to remove a small quantity of 4 fluoro-2 -hydroxyacetophenone …
Number of citations: 2 www.tandfonline.com
X Lu, G Dong, Y Zheng, C Zhang, Y Qiu… - Anti-Cancer Agents …, 2017 - ingentaconnect.com
… Using CuBr2 (16.40 g, 73.40 mmol) and 4fluoro-2-hydroxyacetophenone (6.30 g, 40.90 mmol) gave compound S12-3. The crude oily product was used directly for the next step without …
Number of citations: 2 www.ingentaconnect.com
HY Liu, YF Li, QG Gao, ZD Liu, HB Fu - Chinese Chemical Letters, 2018 - Elsevier
… In a 50 mL round-bottomed flask, 4'-fluoro-2'-hydroxyacetophenone (10 mmol) was dissolved in ethanol (10 mL) and mixed with 1 mL of sodium hydroxide solution (25 mmol in water). …
Number of citations: 5 www.sciencedirect.com
K Vishnumurthy, TNG Row, K Venkatesan - Tetrahedron, 1999 - Elsevier
… 4-Fluoro-2-hydroxyacetophenone and 5-fluoro-2-hydroxyacetophenone. Both were synthesized … 6c 4-Fluoro-2hydroxyacetophenone; mp 25-26 o C (lit. 6d 24 o C); 5-fluoro-2-hydroxy …
Number of citations: 26 www.sciencedirect.com

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